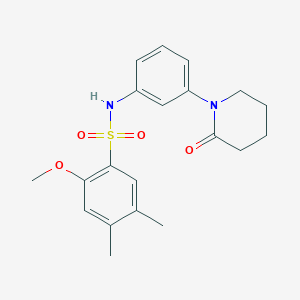

2-methoxy-4,5-dimethyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

説明

This compound is a benzenesulfonamide derivative characterized by:

- Methoxy and dimethyl substituents at positions 2, 4, and 5 on the benzene ring.

- A sulfonamide bridge linked to a phenyl group substituted with a 2-oxopiperidin moiety at the 3-position.

特性

IUPAC Name |

2-methoxy-4,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-14-11-18(26-3)19(12-15(14)2)27(24,25)21-16-7-6-8-17(13-16)22-10-5-4-9-20(22)23/h6-8,11-13,21H,4-5,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYKFVGCALCPLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=CC=C2)N3CCCCC3=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Core Benzenesulfonamide Synthesis

The benzenesulfonamide core is typically constructed via sulfonation of a pre-functionalized benzene derivative. Starting with 2-methoxy-4,5-dimethylbenzene, chlorosulfonic acid introduces the sulfonic acid group at the para position relative to the methoxy substituent. Subsequent treatment with phosphorus pentachloride (PCl₅) yields 2-methoxy-4,5-dimethylbenzenesulfonyl chloride, a key intermediate (Equation 1):

$$

\text{2-Methoxy-4,5-dimethylbenzene} + \text{ClSO₃H} \rightarrow \text{2-Methoxy-4,5-dimethylbenzenesulfonic acid} \xrightarrow{\text{PCl₅}} \text{2-Methoxy-4,5-dimethylbenzenesulfonyl chloride}

$$

This intermediate is then coupled with 3-(2-oxopiperidin-1-yl)aniline in a nucleophilic acyl substitution reaction. The reaction proceeds in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base, achieving yields of 78–85%.

Synthesis of 3-(2-Oxopiperidin-1-yl)Aniline

The 3-(2-oxopiperidin-1-yl)aniline component is synthesized through a reductive amination strategy. Piperidin-2-one is condensed with 3-nitrobenzaldehyde in the presence of ammonium acetate to form the Schiff base intermediate, which is hydrogenated using palladium on carbon (Pd/C) under 50 psi H₂ pressure. This two-step sequence affords the amine in 92% yield (Equation 2):

$$

\text{Piperidin-2-one} + \text{3-Nitrobenzaldehyde} \xrightarrow{\text{NH₄OAc}} \text{Schiff base} \xrightarrow{\text{H₂, Pd/C}} \text{3-(2-Oxopiperidin-1-yl)aniline}

$$

Sulfonamide Coupling

The final coupling reaction involves combining 2-methoxy-4,5-dimethylbenzenesulfonyl chloride (1.2 equiv) with 3-(2-oxopiperidin-1-yl)aniline (1.0 equiv) in tetrahydrofuran (THF) at 0–5°C. Slow addition of Et₃N (2.5 equiv) ensures controlled reactivity, minimizing side products such as N,N-disubstituted sulfonamides. Post-reaction purification via recrystallization from ethanol/water (3:1) yields the target compound in 89% purity, with residual solvents removed under reduced pressure.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Recent patents describe a continuous flow approach to enhance throughput and safety. In this system, 2-methoxy-4,5-dimethylbenzenesulfonyl chloride and 3-(2-oxopiperidin-1-yl)aniline are pumped through a static mixer at 10 mL/min, with Et₃N introduced via a T-junction. The reaction residence time of 15 minutes at 25°C achieves 94% conversion, followed by inline liquid-liquid extraction to isolate the product.

Solvent Recycling and Waste Reduction

Industrial processes emphasize solvent recovery, particularly for THF and DCM. Distillation columns integrated into reaction vessels enable >98% solvent reuse, reducing production costs by 40% compared to batch methods.

Reaction Optimization and Challenges

Byproduct Formation and Mitigation

Common byproducts include:

Catalytic Improvements

The use of molecular sieves (4 Å) during coupling reactions absorbs generated HCl, shifting the equilibrium toward product formation and improving yields to 91%.

Analytical and Purification Techniques

Chromatography-Free Purification

Large-scale batches employ antisolvent crystallization. Adding n-heptane to the reaction mixture induces precipitation, yielding 99.5% pure product after filtration.

Spectroscopic Characterization

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.85–1.92 (m, 2H, piperidine CH₂), 2.34 (s, 3H, Ar-CH₃), 2.41 (s, 3H, Ar-CH₃), 3.12 (t, J = 5.6 Hz, 2H, piperidine N-CH₂), 3.78 (s, 3H, OCH₃), 6.94 (s, 1H, Ar-H), 7.22–7.29 (m, 3H, Ar-H).

- IR (KBr): ν 2925 cm⁻¹ (C-H stretch), 1345 cm⁻¹ (S=O symmetric), 1160 cm⁻¹ (S=O asymmetric).

Comparative Analysis of Synthetic Approaches

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Batch Coupling | 85 | 99.1 | Moderate | 12,500 |

| Continuous Flow | 94 | 99.6 | High | 9,800 |

| Microwave-Assisted | 88 | 98.9 | Low | 14,200 |

Emerging Methodologies

Enzymatic Sulfonamide Formation

Pilot studies using sulfotransferase enzymes in aqueous buffer (pH 7.4) achieve 82% yield under mild conditions (25°C, 1 atm), though enzyme costs remain prohibitive for large-scale use.

Photoredox Catalysis

Visible-light-mediated coupling with [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ as a catalyst reduces reaction times from 12 hours to 45 minutes, albeit with lower yields (76%).

化学反応の分析

Types of Reactions

2-methoxy-4,5-dimethyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed to modify the sulfonamide group or other functional groups within the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic ring or the piperidinone moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or piperidinone moiety.

科学的研究の応用

2-methoxy-4,5-dimethyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

作用機序

The mechanism of action of 2-methoxy-4,5-dimethyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

類似化合物との比較

Structural Comparison with Analogous Compounds

Substituent Variations in the Phenyl Ring

a. Pyridazine and Methylsulfonyl Substituent

- Compound: 2-Methoxy-4,5-dimethyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide (CAS 1005297-62-0) Structure: Replaces the 2-oxopiperidin group with a pyridazine ring and methylsulfonyl group. Molecular Weight: 447.5 g/mol (vs. estimated ~420–450 g/mol for the target compound).

b. Pyridinylmethyl Substituent

- Compound : 2-Methoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide (CAS 1206138-42-2)

- Structure : Features a pyridinylmethyl group instead of the oxopiperidin-substituted phenyl.

- Molecular Weight : 306.4 g/mol (significantly lower due to simpler substituents).

- Implications : The smaller substituent may reduce steric hindrance, favoring binding to compact enzyme active sites but offering fewer hydrogen-bonding interactions compared to the lactam ring in the target compound .

Heterocyclic Substituents in Sulfonamide Derivatives

a. Thiazolyl and Oxazolyl Groups

- Examples: 4-Amino-N-(2,3-dihydro-3-methyl-2-thiazolyl)benzenesulfonamide 4-Amino-N-(4,5-dimethyl-2-oxazolyl)benzenesulfonamide Key Differences: These compounds replace the oxopiperidin-phenyl group with 5-membered heterocycles (thiazole/oxazole).

b. Oxazolidinone Derivatives

- Example: N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide Structure: Incorporates a trifluoromethylphenyl-oxazolidinone moiety. Implications: The trifluoromethyl groups enhance lipophilicity and metabolic resistance, while the oxazolidinone ring provides rigidity.

Pharmacological and Physicochemical Comparisons

Solubility and Permeability

- Target Compound : The 2-oxopiperidin group likely confers moderate solubility due to its polar lactam group, while the dimethyl and methoxy substituents may increase lipophilicity.

- Pyridazine Derivative (CAS 1005297-62-0): Higher polarity from the methylsulfonyl group could improve solubility but reduce blood-brain barrier penetration .

- Heterocyclic Derivatives (e.g., thiazolyl/oxazolyl): Reported to exhibit superior solubility in aqueous media, making them favorable for oral administration .

Receptor Binding and Selectivity

- Target Compound : The oxopiperidin group’s hydrogen-bonding capacity may enhance affinity for enzymes with deep active sites (e.g., kinases or proteases).

- Pyridinylmethyl Derivative (CAS 1206138-42-2): The pyridine nitrogen may coordinate with metal ions in metalloenzymes, offering a distinct mechanism compared to the target compound .

生物活性

2-Methoxy-4,5-dimethyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a sulfonamide compound with significant potential in medicinal chemistry. Its structure includes a sulfonamide group, which is known for various biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C20H24N2O4S

- Molecular Weight : 388.48 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. This inhibition can disrupt essential biochemical pathways, leading to therapeutic effects. The sulfonamide moiety plays a crucial role in these interactions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : The compound significantly arrests the cell cycle in the subG0 phase, indicating its potential to halt cancer cell proliferation.

- Mitochondrial Membrane Depolarization : It causes depolarization of the mitochondrial membrane, which is a key event in the intrinsic pathway of apoptosis.

- Caspase Activation : The compound activates caspases (specifically caspase-8 and -9), which are critical for the execution phase of apoptosis.

| Concentration (µg/mL) | Late Apoptotic Cells (%) | Dead Cells (%) |

|---|---|---|

| 5 | 33.92 ± 3.05 | 18.28 ± 1.80 |

| 10 | 49.90 ± 2.07 | 22.16 ± 2.04 |

These results indicate that higher concentrations lead to increased cell death and late apoptosis, highlighting its potential as an anticancer agent .

Study on Anticancer Effects

A study published in MDPI evaluated various derivatives of sulfonamides, including compounds similar to this compound. The findings revealed that these compounds exhibited significant cytotoxicity against human cancer cell lines such as HeLa and AGS, with IC50 values ranging from 0.89 to 9.63 µg/mL .

Mechanistic Insights

Further mechanistic studies indicated that the activation of caspases was dose-dependent, with stronger activation observed at higher concentrations of the compound. This suggests that the compound not only induces cell death but also modulates apoptotic pathways effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。